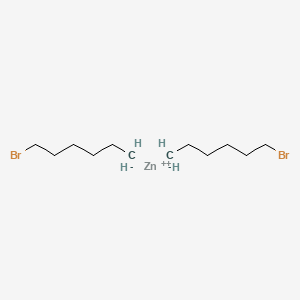
Zinc, bis(6-bromohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis(6-bromohexyl)- is a chemical compound with the molecular formula C12H24Br2Zn It is characterized by the presence of zinc coordinated with two 6-bromohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(6-bromohexyl)- typically involves the reaction of zinc with 6-bromohexyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(6-bromohexyl)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of electrochemical methods to generate bromine in situ can also be employed to minimize waste and improve the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, bis(6-bromohexyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or ammonia in solvents such as water or alcohol.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 6-hydroxyhexyl derivatives, while coupling reactions can produce polymers or other complex structures .
Applications De Recherche Scientifique
Zinc, bis(6-bromohexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which Zinc, bis(6-bromohexyl)- exerts its effects involves the coordination of zinc with the 6-bromohexyl groups. This coordination can influence the reactivity of the zinc center, making it more susceptible to nucleophilic attack or redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, proteins, and other biomolecules that require zinc as a cofactor .
Comparaison Avec Des Composés Similaires
Zinc, bis(6-chlorohexyl)-: Similar structure but with chlorine atoms instead of bromine.
Zinc, bis(6-iodohexyl)-: Similar structure but with iodine atoms instead of bromine.
Zinc, bis(6-fluorohexyl)-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: Zinc, bis(6-bromohexyl)- is unique due to the specific reactivity of the bromine atoms, which can participate in a wider range of substitution and coupling reactions compared to its chloro, iodo, and fluoro counterparts. This makes it particularly valuable in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
166115-20-4 |
|---|---|
Formule moléculaire |
C12H24Br2Zn |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
zinc;1-bromohexane |
InChI |
InChI=1S/2C6H12Br.Zn/c2*1-2-3-4-5-6-7;/h2*1-6H2;/q2*-1;+2 |
Clé InChI |
ZCCHCAHGQAOBJG-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]CCCCCBr.[CH2-]CCCCCBr.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


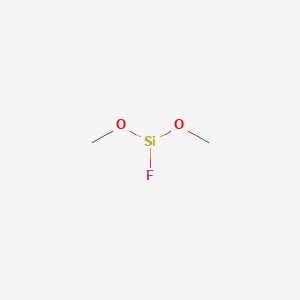

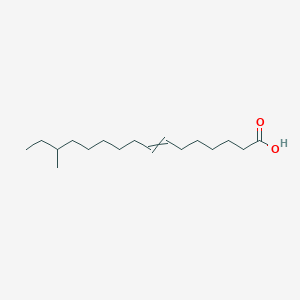
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
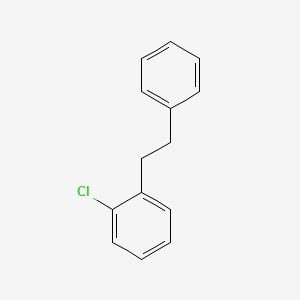
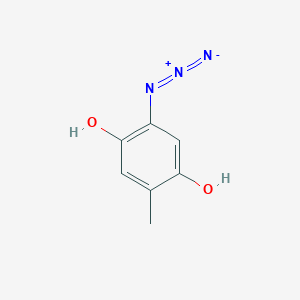
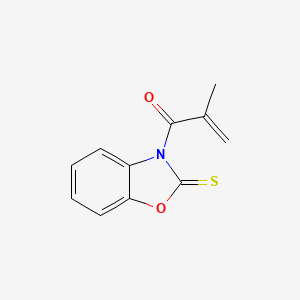
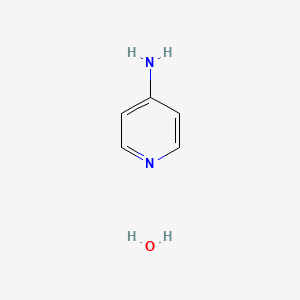
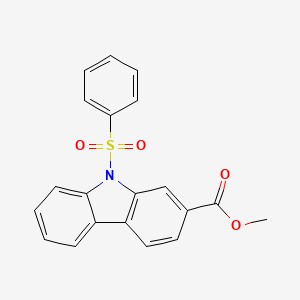
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)

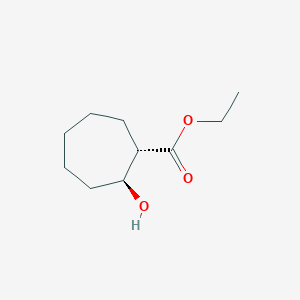
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
